molecular formula C20H18N4O2S2 B1676095 1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea

1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea

Cat. No.: B1676095
M. Wt: 410.5 g/mol
InChI Key: CTPVNWVUAGMHEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The ACSS2 inhibitor is a compound designed to inhibit the activity of acetyl-CoA synthetase 2 (ACSS2), an enzyme that catalyzes the conversion of acetate to acetyl coenzyme A (acetyl-CoA). This enzyme plays a crucial role in cellular metabolism, particularly in the synthesis of fatty acids, ATP production, and protein acetylation. ACSS2 is highly expressed in various cancer cells, making it a significant target for cancer therapy .

Mechanism of Action

Target of Action

The primary target of Ac-CoA Synthase Inhibitor1 is acetyl-CoA synthetase 2 (ACSS2) . ACSS2 is an enzyme that plays a crucial role in lipid synthesis and energy production in cells .

Mode of Action

Ac-CoA Synthase Inhibitor1 acts as a potent, reversible inhibitor of ACSS2 . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of acetate and coenzyme A into acetyl-CoA . This inhibition is acetate-dependent, meaning that the compound’s inhibitory effect is stronger in the presence of acetate .

Biochemical Pathways

By inhibiting ACSS2, Ac-CoA Synthase Inhibitor1 disrupts the acetate utilization pathway . This pathway is responsible for the conversion of acetate into acetyl-CoA, a key molecule in many biochemical reactions including the TCA cycle and fatty acid synthesis . The disruption of this pathway can lead to a decrease in lipid synthesis and energy production in cells .

Result of Action

The inhibition of ACSS2 by Ac-CoA Synthase Inhibitor1 leads to a decrease in the production of acetyl-CoA from acetate . This can result in reduced lipid synthesis and energy production in cells . Additionally, the compound has been shown to inhibit the respiratory syncytial virus (RSV) .

Action Environment

The action of Ac-CoA Synthase Inhibitor1 is influenced by the presence of acetate in the cellular environment . The compound’s inhibitory effect on ACSS2 is stronger in the presence of acetate . Therefore, the compound’s action, efficacy, and stability may be influenced by factors that affect acetate levels in the cell, such as diet and metabolic state.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ACSS2 inhibitors often involves the creation of small-molecule compounds that can effectively bind to the active site of the enzyme. One common approach is the use of transition-state mimetics, which are designed to resemble the transition state of the enzyme’s natural substrate. These compounds are synthesized through a series of chemical reactions, including amide formation, condensation reactions, and cyclization .

Industrial Production Methods: Industrial production of ACSS2 inhibitors typically involves large-scale chemical synthesis using automated reactors and purification systems. The process includes the optimization of reaction conditions such as temperature, pressure, and pH to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: ACSS2 inhibitors primarily undergo substitution reactions, where functional groups on the inhibitor molecule are replaced with other groups to enhance binding affinity and specificity. These reactions often involve nucleophilic substitution, electrophilic substitution, and condensation reactions .

Common Reagents and Conditions: Common reagents used in the synthesis of ACSS2 inhibitors include amines, carboxylic acids, and various catalysts such as palladium and copper. Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres to prevent oxidation .

Major Products: The major products of these reactions are small-molecule inhibitors that can effectively bind to the active site of ACSS2, preventing the conversion of acetate to acetyl-CoA. These inhibitors are characterized by their high specificity and potency .

Properties

IUPAC Name

1-(2,3-dithiophen-2-ylquinoxalin-6-yl)-3-(2-methoxyethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S2/c1-26-9-8-21-20(25)22-13-6-7-14-15(12-13)24-19(17-5-3-11-28-17)18(23-14)16-4-2-10-27-16/h2-7,10-12H,8-9H2,1H3,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPVNWVUAGMHEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CS3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea
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1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea
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1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea
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1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea
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1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea
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1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea

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